molecular formula C7H3F4NO3 B1460125 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene CAS No. 1803610-49-2

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Cat. No.: B1460125
CAS No.: 1803610-49-2
M. Wt: 225.1 g/mol
InChI Key: VITIKGAJQMJZFF-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene is an organic compound that features a benzene ring substituted with difluoromethoxy, difluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene typically involves the introduction of difluoromethoxy and difluoro groups onto a benzene ring, followed by nitration. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The difluoro groups can be introduced via halogenation reactions using reagents such as elemental fluorine or other fluorinating agents . The nitro group is usually introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while substitution reactions can yield a variety of functionalized benzene derivatives .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The presence of difluoromethoxy, difluoro, and nitro groups can influence the compound’s reactivity and binding affinity to these targets . The exact mechanism of action can vary depending on the specific context and application .

Comparison with Similar Compounds

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene can be compared with other similar compounds, such as:

    1-(Trifluoromethoxy)-2,5-difluoro-4-nitrobenzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(Difluoromethoxy)-2,5-difluoro-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-(Difluoromethoxy)-2,5-difluoro-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-3-2-6(15-7(10)11)4(9)1-5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITIKGAJQMJZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230473
Record name Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-49-2
Record name Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(difluoromethoxy)-2,5-difluoro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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